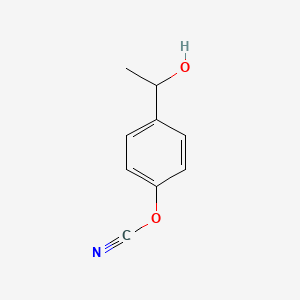
4-(1-Hydroxyethyl)phenyl cyanate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(1-Hydroxyethyl)phenyl cyanate is a chemical compound that belongs to the class of cyanate esters. Cyanate esters are known for their high thermal stability, low moisture absorption, and excellent dielectric properties. These characteristics make them valuable in various industrial applications, particularly in the production of high-performance polymers and composites.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-Hydroxyethyl)phenyl cyanate typically involves the reaction of 4-(1-Hydroxyethyl)phenol with cyanogen chloride in the presence of a base such as triethylamine. The reaction is carried out in a solvent like acetone at low temperatures to ensure the stability of the reactants and products .
Industrial Production Methods
On an industrial scale, the production of cyanate esters, including this compound, involves similar synthetic routes but with optimized conditions for large-scale production. This includes the use of continuous reactors and advanced purification techniques to ensure high yield and purity of the final product .
化学反应分析
Types of Reactions
4-(1-Hydroxyethyl)phenyl cyanate undergoes various chemical reactions, including:
Cyclotrimerization: This reaction leads to the formation of polycyanurates, which are highly cross-linked polymers with excellent thermal and mechanical properties.
Substitution Reactions: The cyanate group can be substituted by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Cyclotrimerization: Typically carried out at elevated temperatures (250-300°C) in the presence of catalysts to facilitate the reaction.
Substitution Reactions: Common reagents include nucleophiles such as amines and alcohols, and the reactions are usually conducted in polar solvents.
Major Products Formed
科学研究应用
4-(1-Hydroxyethyl)phenyl cyanate has several applications in scientific research:
作用机制
The primary mechanism of action for 4-(1-Hydroxyethyl)phenyl cyanate involves its ability to undergo cyclotrimerization to form polycyanurates. This reaction is facilitated by the presence of catalysts and elevated temperatures, leading to the formation of a highly cross-linked polymer network. The molecular targets and pathways involved in this process are primarily related to the reactivity of the cyanate group and its ability to form stable triazine rings .
相似化合物的比较
Similar Compounds
4-(1-Hydroxyethyl)phenyl acetate: Similar in structure but with an acetate group instead of a cyanate group.
1-(4-Cyanatophenyl)-2-(3,5-dicyanatophenyl)ethane: Another cyanate ester with multiple cyanate groups, offering different properties and applications.
Uniqueness
4-(1-Hydroxyethyl)phenyl cyanate is unique due to its specific structure, which provides a balance of reactivity and stability. This makes it particularly suitable for applications requiring high thermal stability and low moisture absorption, such as in the electronics industry .
属性
CAS 编号 |
212631-93-1 |
|---|---|
分子式 |
C9H9NO2 |
分子量 |
163.17 g/mol |
IUPAC 名称 |
[4-(1-hydroxyethyl)phenyl] cyanate |
InChI |
InChI=1S/C9H9NO2/c1-7(11)8-2-4-9(5-3-8)12-6-10/h2-5,7,11H,1H3 |
InChI 键 |
YINUFMXLJLBASZ-UHFFFAOYSA-N |
规范 SMILES |
CC(C1=CC=C(C=C1)OC#N)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


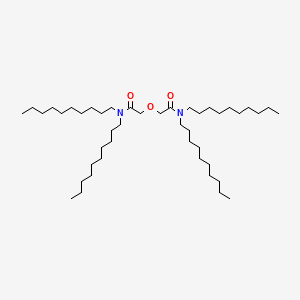

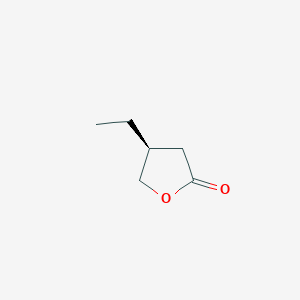
![2-({4-[(Prop-2-en-1-yl)oxy]phenyl}methoxy)phenol](/img/structure/B12573725.png)
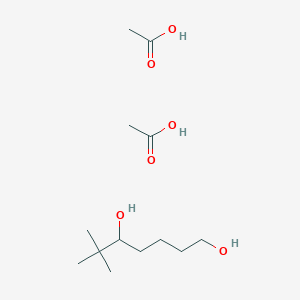
![(2R)-2-{2-[(4-Methoxyphenyl)methoxy]ethyl}oxirane](/img/structure/B12573737.png)
![N-[3-(1H-benzo[f]benzimidazol-2-yl)propyl]-4-(trifluoromethyl)benzenesulfonamide](/img/structure/B12573741.png)
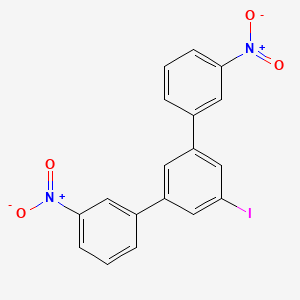
![2-Ethyl-2-{[1-(furan-2-yl)propoxy]methyl}propane-1,3-diol](/img/structure/B12573749.png)

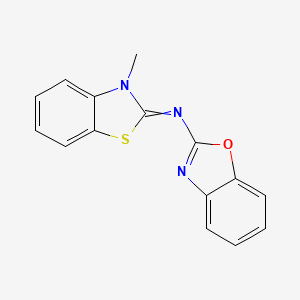
![Acetamide,N-(cyclohexylmethyl)-2-[(5-methyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-](/img/structure/B12573763.png)
![Benzoic acid, 4-[(2-hexyl-4,5-dimethylphenyl)thio]-, methyl ester](/img/structure/B12573773.png)
![3-methyl-5-[4-[2-(4-methyl-5-oxo-2H-furan-2-yl)pyrrolidin-1-yl]butylidene]furan-2-one](/img/structure/B12573777.png)
